molecular formula CH7ClN2 B1615554 Methylhydrazine hydrochloride CAS No. 7339-53-9

Methylhydrazine hydrochloride

Cat. No.: B1615554
CAS No.: 7339-53-9
M. Wt: 82.53 g/mol
InChI Key: GIKDYMRZQQJQFB-UHFFFAOYSA-N
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Description

Methylhydrazine hydrochloride is a chemical compound with the formula CH₆N₂·HCl. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group. This compound is known for its high reactivity and is used in various chemical processes. It is also recognized for its toxicity and potential hazards, requiring careful handling and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst. The reaction is carried out in a methylation reaction kettle at a temperature of 80-90°C and a pressure of 0.3-0.4 MPa. The reaction mixture is then cooled, and the solid catalyst and unreacted hydrazine hydrochloride are separated. The filtrate is dealcoholized, dissociated, and rectified to obtain methylhydrazine .

Industrial Production Methods

Industrial production of this compound typically involves the Raschig process or the hydrazine hydrate hydrochloride methanol process. The Raschig process uses sodium hypochlorite to react with ammonia to produce chloramine, which is then reacted with monomethylamine to produce monomethylhydrazine. The hydrazine hydrate hydrochloride methanol process involves reacting methanol and hydrazine hydrate with a catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Methylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitroarenes, which are reduced to arylamines in the presence of a cobalt catalyst and a polar protic solvent . The reaction conditions typically involve mild temperatures and the absence of additional catalysts or additives.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reduction of nitroarenes yields arylamines, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

Methylhydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methylhydrazine hydrochloride involves its high reactivity and ability to participate in various chemical reactions. In biological systems, it can interact with nucleic acids and proteins, leading to potential cytotoxic effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to inhibit protein, RNA, and DNA synthesis .

Comparison with Similar Compounds

Methylhydrazine hydrochloride can be compared with other similar compounds, such as:

    Monomethylhydrazine: Similar in structure but without the hydrochloride component.

    Dimethylhydrazine: Contains two methyl groups, leading to different reactivity and applications.

    Hydrazine: The parent compound, with two hydrogen atoms instead of methyl groups.

These compounds share some chemical properties but differ in their specific reactivities and applications .

Conclusion

This compound is a versatile and reactive compound with significant applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial processes. its toxicity and potential hazards necessitate careful handling and usage.

Properties

IUPAC Name

methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2.ClH/c1-3-2;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDYMRZQQJQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223630
Record name Hydrazine, methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7339-53-9
Record name Hydrazine, methyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7339-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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